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Compound of Interest

Compound Name: ML347

Cat. No.: B15544788

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type | bone morphogenetic
protein (BMP) receptor that plays a critical role in various physiological processes, including
embryonic development, bone formation, and cellular differentiation.[1][2][3] Dysregulation of
the ALK2 signaling pathway is implicated in several diseases, most notably in the rare genetic
disorder Fibrodysplasia Ossificans Progressiva (FOP).[2] Consequently, the development of
potent and selective ALK2 inhibitors is of significant interest for both basic research and
therapeutic applications.

This guide provides an objective comparison of two commonly used small molecule inhibitors
of ALK2: ML347 and DMHL1. We will examine their biochemical potency, selectivity profiles, and
cellular activity, supported by experimental data and detailed protocols to aid researchers in
selecting the appropriate tool for their studies.

Comparative Analysis: Potency and Selectivity

The primary distinction between ML347 and DMH1 lies in their selectivity profiles against other
BMP type | receptors, particularly ALK3 (BMPR1A).

ML347 is a highly potent and selective ALK2 inhibitor.[4][5][6] Developed through a medicinal
chemistry effort to improve upon earlier generations of BMP inhibitors, it demonstrates
exceptional selectivity for ALK2 over the closely related ALK3 kinase.[4][5] Biochemical assays
show that ML347 inhibits ALK2 with a half-maximal inhibitory concentration (IC50) of 32 nM.[4]
[5][7] Its key advantage is its significantly weaker activity against ALK3 (IC50 = 10,800 nM),
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affording it a selectivity ratio of over 300-fold.[4][5] This makes ML347 an invaluable tool for
specifically interrogating ALK2 function without the confounding effects of ALK3 inhibition.

DMH1, a dorsomorphin homolog, is also a potent inhibitor of BMP signaling.[8][9] However, it
displays a different selectivity profile. While it effectively inhibits ALK2 with a reported IC50 in
the range of 108 nM, it is considerably less selective against other BMP type | receptors
compared to ML347.[8][10] Notably, DMH1 is also a potent inhibitor of ALK1 and ALK3.[9][10]
This broader activity profile means that effects observed using DMH1 may not be solely
attributable to ALK2 inhibition. One study also noted that the potency and selectivity of DMH1
observed in biochemical assays were less pronounced in cell-based assays.[11]

Data Presentation

The following tables summarize the quantitative data for ML347 and DMH1 based on in vitro
biochemical kinase assays.

Table 1: Biochemical Potency and Selectivity of ML347 vs. DMH1 (IC50, nM)

Target Kinase ML347 (IC50 nM) DMH1 (IC50 nM) Key Difference

ML347 is ~3.4X more
ALK2 (ACVR1) 32[4][5][7] 107.9[8][10]

potent
ALK1 (ACVRL1) 46[5][7] 27[10] DMH1 is more potent
>2000x difference in
ALK3 (BMPR1A) 10,800[4][5] <5[10] o
selectivity
>200x difference in
ALK6 (BMPR1B) 9,830[4][5] 47.6[10] o
selectivity
] ] Both are selective
ALK5 (TGFBR1) Inactive Inactive[8] )
against ALK5
_ Both are selective
KDR (VEGFR2) >19,700[4][5] Inactive[8]

against KDR

Data compiled from multiple sources. Absolute IC50 values may vary slightly between different
assay conditions.
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ALK2 Signaling Pathway and Inhibition

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand, which
induces the formation of a heterotetrameric complex between type | (ALK2) and type Il (e.g.,
BMPR2) receptors.[1] The type Il receptor kinase then phosphorylates and activates ALK2.
Activated ALK2 propagates the signal by phosphorylating the receptor-regulated SMADs (R-
SMADSs): SMAD1, SMAD5, and SMADS8.[1][2] These phosphorylated R-SMADs form a complex
with the common mediator SMAD4, which then translocates to the nucleus to regulate the
transcription of target genes. ML347 and DMHL1 act as ATP-competitive inhibitors, binding to
the kinase domain of ALK2 to prevent the phosphorylation of SMAD1/5/8.[8]

Caption: Canonical ALK2 signaling pathway and points of inhibition by ML347 and DMH1.

Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized method for determining the IC50 value of an inhibitor against
purified ALK2 kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of
ADP formed during a kinase reaction.[12] The amount of ADP is directly proportional to kinase
activity.

Materials:

Purified recombinant ALK2 enzyme

e Substrate (e.g., Myelin Basic Protein or Casein)

o ATP solution

» Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA, 50uM DTT)[12]
e Test Inhibitors (ML347, DMH1) serially diluted in DMSO

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)
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» White, opaque 96-well or 384-well plates
Procedure:

o Prepare Reagents: Thaw all reagents on ice. Prepare the 1x Kinase Assay Buffer. Dilute the
ALK2 enzyme and substrate to their desired working concentrations in Kinase Assay Bulffer.

e Inhibitor Plating: Add 1 pL of serially diluted inhibitor (or DMSO for control wells) to the wells
of the assay plate.

o Enzyme Addition: Add 2 pL of the diluted ALK2 enzyme solution to each well. Incubate for
10-15 minutes at room temperature.

e Initiate Kinase Reaction: Add 2 pL of a substrate/ATP mixture to each well to start the
reaction.[12] The final ATP concentration should be close to its Km for ALK2.

 Incubation: Shake the plate gently and incubate at 30°C for 45-120 minutes.[12][13]

o Terminate Reaction: Add 5 pL of ADP-Glo™ Reagent to each well. This will stop the kinase
reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room
temperature.[12]

o Detect ADP: Add 10 pL of Kinase Detection Reagent to each well. This reagent converts
ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-45 minutes at
room temperature, protected from light.[13]

e Read Luminescence: Measure the luminescence signal using a plate reader.

o Data Analysis: Subtract the "no enzyme" blank value from all readings. Plot the percent
inhibition versus the log of the inhibitor concentration and fit the data to a dose-response
curve to determine the IC50 value.

Western Blot for Phospho-SMAD1/5 Inhibition in Cells

This protocol determines the ability of an inhibitor to block ligand-induced SMAD1/5
phosphorylation in a cellular context.
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Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated
SMAD1/5 (pSMAD1/5) in cell lysates. A decrease in the pSMAD1/5 signal in the presence of an
inhibitor indicates target engagement and pathway inhibition.

Materials:

e Cell line responsive to BMP signaling (e.g., C2C12, HEK293)

 Cell culture medium and serum

e BMP ligand (e.g., BMP4 or Activin A)[14]

e Test Inhibitors (ML347, DMH1)

 Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels, running buffer, and transfer buffer

e PVDF or nitrocellulose membrane

» Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary Antibodies: Rabbit anti-phospho-SMAD1/5/8, Rabbit anti-total SMAD1
e Loading Control Antibody: Mouse anti-B-actin or anti-GAPDH

o Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
e Enhanced Chemiluminescence (ECL) substrate

Procedure:

o Cell Culture and Starvation: Plate cells and grow to ~80% confluency. The day before the
experiment, reduce the serum concentration in the media (e.g., to 0.5% FBS) and incubate
overnight to starve the cells and reduce basal signaling.
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Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of ML347 or
DMH1 (and a DMSO vehicle control) for 1-2 hours.

Ligand Stimulation: Add the BMP ligand (e.g., 50 ng/mL BMP4) to the wells (except for the
unstimulated control) and incubate for 30-60 minutes.

Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold lysis
buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant
and determine the protein concentration using a BCA assay.

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples
with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of
protein (e.g., 20 pug) onto an SDS-PAGE gel and run to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting:

o

Block the membrane with Blocking Buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with primary antibody against pPSMAD1/5/8 (diluted in blocking
buffer) overnight at 4°C.

Wash the membrane 3 times with TBST.

[¢]

o

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash 3 times with TBST.

[e]

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imager.

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped
and re-probed with antibodies for total SMAD1 and a loading control like B-actin.
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Summary and Conclusion

Both ML347 and DMH1 are effective inhibitors of the ALK2 kinase. The choice between them
should be guided by the specific research question.

o For studies requiring unambiguous inhibition of ALK2, ML347 is the superior choice. Its
>300-fold selectivity against ALK3 minimizes off-target effects within the BMP receptor
family, ensuring that observed phenotypes can be confidently attributed to ALK2 inhibition.[4]

[5]

o For broader inhibition of BMP type | signaling, DMH1 can be a useful tool. However,
researchers must be aware of its potent activity against ALK1 and ALK3 and interpret results
with caution.

In conclusion, for researchers aiming to dissect the specific biological roles of ALK2, the high
selectivity of ML347 makes it the more precise and reliable chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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